molecular formula C12H10N2O3 B11961183 (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide

Katalognummer: B11961183
Molekulargewicht: 230.22 g/mol
InChI-Schlüssel: NQHSVFSMTVQMNF-RUDMXATFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide is a chemical compound characterized by the presence of a benzodioxole ring, a cyano group, and an enamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide typically involves the reaction of 1,3-benzodioxole derivatives with cyanoacetamide under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) to facilitate the reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group or the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzodioxole derivatives.

Wissenschaftliche Forschungsanwendungen

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Wirkmechanismus

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2E)-1,3-bis(1,3-benzodioxol-5-yl)-2-propen-1-one
  • (2E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid
  • (2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]piperidine

Uniqueness

(2E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the enamide structure differentiates it from other benzodioxole derivatives, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C12H10N2O3

Molekulargewicht

230.22 g/mol

IUPAC-Name

(E)-3-(1,3-benzodioxol-5-yl)-2-cyano-N-methylprop-2-enamide

InChI

InChI=1S/C12H10N2O3/c1-14-12(15)9(6-13)4-8-2-3-10-11(5-8)17-7-16-10/h2-5H,7H2,1H3,(H,14,15)/b9-4+

InChI-Schlüssel

NQHSVFSMTVQMNF-RUDMXATFSA-N

Isomerische SMILES

CNC(=O)/C(=C/C1=CC2=C(C=C1)OCO2)/C#N

Kanonische SMILES

CNC(=O)C(=CC1=CC2=C(C=C1)OCO2)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.